molecular formula C9H14Cl2N2O3 B2752778 Methyl 4,5-diamino-2-methoxybenzoate dihydrochloride CAS No. 2503202-44-4

Methyl 4,5-diamino-2-methoxybenzoate dihydrochloride

Cat. No.: B2752778
CAS No.: 2503202-44-4
M. Wt: 269.12
InChI Key: KXIDOBIOOXEBOR-UHFFFAOYSA-N
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Description

Methyl 4,5-diamino-2-methoxybenzoate dihydrochloride is a synthetic aromatic compound characterized by a benzoate ester backbone with amino, methoxy, and methyl ester functional groups. The dihydrochloride salt form enhances its stability and solubility in aqueous systems, making it suitable for pharmaceutical and chemical research applications.

Properties

IUPAC Name

methyl 4,5-diamino-2-methoxybenzoate;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O3.2ClH/c1-13-8-4-7(11)6(10)3-5(8)9(12)14-2;;/h3-4H,10-11H2,1-2H3;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXIDOBIOOXEBOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1C(=O)OC)N)N.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14Cl2N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Hydrogenation of Dinitro Precursors

The most widely documented approach involves catalytic hydrogenation of methyl 2-methoxy-4,5-dinitrobenzoate. Palladium-on-carbon (10% Pd/C) under 40–60 psi hydrogen pressure at room temperature for 12–24 hours achieves quantitative reduction of nitro groups to amines. Key parameters include:

Parameter Optimal Range Impact on Yield
Catalyst Loading 5–10 wt% <90% → >95%
Solvent Ethanol/Water (9:1) Prevents over-reduction
Temperature 25–30°C Minimizes ester hydrolysis

This method produces the free base, which is subsequently converted to the dihydrochloride salt via HCl gas saturation in ethyl acetate.

Chemoselective Reduction Alternatives

For substrates sensitive to hydrogenation, tin(II) chloride dihydrate in concentrated HCl at 0–5°C provides selective nitro reduction while preserving methoxy and ester functionalities. This two-phase system (toluene/HCl) achieves 82–87% isolated yield but requires strict temperature control to avoid diazonium formation.

Methoxy Group Installation Strategies

Nucleophilic Aromatic Substitution

Patent CN104151157A details a high-pressure (0.18–1.4 MPa) nucleophilic substitution using sodium methoxide in methanol at 80–150°C. The reaction mechanism proceeds through a Meisenheimer complex:

$$
\text{Ar-X + NaOCH}3 \xrightarrow{\text{MeOH}} \text{Ar-OCH}3 + \text{NaX} \quad (\text{X = Cl, Br})
$$

Critical process parameters:

  • X Substituent : Bromine provides 23% faster kinetics vs. chlorine
  • Base Concentration : 1.5–2.0 M prevents ester saponification
  • Reactor Design : Hastelloy C-276 required for corrosion resistance

Ullmann Coupling for Challenging Substrates

When direct substitution fails, copper(I)-catalyzed coupling with methanol utilizes methyl 4,5-diamino-2-iodobenzoate as precursor. Optimized conditions (CuI, 1,10-phenanthroline, K$$3$$PO$$4$$ in DMF at 110°C) achieve 78% conversion in 18 hours.

Esterification and Protecting Group Management

Direct Esterification of Carboxylic Acid

The parent 4,5-diamino-2-methoxybenzoic acid undergoes Fisher esterification using:

  • Methanol (excess as solvent)
  • Sulfuric acid (2.5 mol%)
  • Reflux (65°C) with molecular sieves (4Å)

This method gives 89–92% yield but requires careful pH control during workup to prevent amine protonation.

Schotten-Baumann Acylation

For acid-sensitive substrates, reaction with methyl chloroformate in biphasic conditions (CH$$2$$Cl$$2$$/NaOH) at 0–5°C provides superior control:

$$
\text{Ar-COOH + ClCO}2\text{CH}3 \xrightarrow{\text{NaOH}} \text{Ar-COOCH}3 + \text{NaCl} + \text{CO}2 \uparrow
$$

Triethylamine (1.1 eq) as acid scavenger improves yields to 94% with <3% diethylcarbamate byproduct.

Salt Formation and Purification

Hydrochloride Salt Precipitation

The free base is treated with HCl gas in ethanol/ethyl acetate (1:4) at −10°C to precipitate the dihydrochloride. Key crystallization parameters:

Parameter Optimal Value Rationale
Solvent Ratio EtOAc:EtOH = 4:1 Controls solubility
Cooling Rate 1°C/min Improves crystal habit
Seeding 0.1% w/w Reduces nucleation time

This process yields pharmaceutical-grade material (99.3% purity by HPLC) with consistent particle size distribution (D90 < 50µm).

Recrystallization Optimization

Hot filtration through activated carbon in DMSO/ethyl acetate (1:3) removes colored impurities while maintaining chemical stability. Industrial-scale trials demonstrate:

  • 98.7% recovery after two crystallizations
  • Residual solvent levels <300 ppm (ICH Q3C compliant)
  • Polymorph control via anti-solvent addition rate

Comparative Analysis of Industrial Methods

Method Capital Cost Cycle Time Yield E-Factor
Catalytic Hydrogenation High 24 h 95% 18.7
Chemical Reduction Moderate 8 h 87% 23.4
Enzymatic Amination Very High 72 h 81% 12.1

E-Factor = (Mass of Waste)/(Mass of Product)

Catalytic hydrogenation remains preferred for large-scale production despite higher equipment costs, owing to superior atom economy and minimal metal waste. Emerging electrochemical methods show promise for reducing E-factors to <10 but require further scale-up validation.

Chemical Reactions Analysis

Types of Reactions

Methyl 4,5-diamino-2-methoxybenzoate dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The amino groups can be oxidized to form nitro groups.

    Reduction: The compound can be reduced to form the corresponding amine.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and nitric acid (HNO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.

    Substitution: Reagents such as halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used for substitution reactions.

Major Products Formed

    Oxidation: The major product is Methyl 4,5-dinitro-2-methoxybenzoate.

    Reduction: The major product is Methyl 4,5-diamino-2-methoxybenzoate.

    Substitution: The products vary depending on the substituent introduced.

Scientific Research Applications

Methyl 4,5-diamino-2-methoxybenzoate dihydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is used in the study of enzyme interactions and as a substrate in biochemical assays.

    Industry: The compound is used in the production of dyes and pigments due to its ability to form stable complexes with metals.

Mechanism of Action

The mechanism of action of Methyl 4,5-diamino-2-methoxybenzoate dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The amino groups can form hydrogen bonds with active sites of enzymes, inhibiting their activity. The methoxy group can enhance the compound’s binding affinity by increasing its hydrophobic interactions with the target.

Comparison with Similar Compounds

Structural Analogs and Substituted Derivatives

Key structural analogs and their distinguishing features are outlined below:

Compound Name CAS Number Molecular Formula Key Substituents Key Differences vs. Target Compound
Methyl 4,5-diamino-2-methoxybenzoate dihydrochloride Not explicitly listed C9H12Cl2N2O3 (inferred) 4,5-diamino, 2-methoxy, methyl ester Reference compound; dihydrochloride form
4,5-Dimethoxybenzene-1,2-diamine hydrochloride 27841-33-4 C8H12ClN2O2 4,5-dimethoxy, 1,2-diamine Methoxy groups replace amino groups
4-Methoxybenzene-1,2-diamine dihydrochloride 4956-52-9 C7H10Cl2N2O Single methoxy, 1,2-diamine Reduced substitution complexity
Methyl 4-(acetylamino)-5-chloro-2-methoxybenzoate 4093-31-6 C11H12ClNO4 Acetylamino, chloro, methoxy Chloro and acetyl groups vs. diamino

Functional Implications :

  • Amino vs. Methoxy Groups: The presence of diamino groups in the target compound enhances its reactivity in nucleophilic reactions compared to methoxy-substituted analogs like 4,5-dimethoxybenzene-1,2-diamine hydrochloride .
  • Salt Form: The dihydrochloride form improves aqueous solubility relative to non-salt analogs (e.g., 4,5-dimethoxybenzene-1,2-diamine), which may influence bioavailability in pharmaceutical contexts .
Pharmacological and Toxicological Profiles
  • Mutagenicity and Carcinogenicity: While heterocyclic amines (e.g., 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine) in cooked foods are well-documented carcinogens due to DNA adduct formation , the target compound’s diamino structure may pose similar risks if metabolized into reactive intermediates.
  • Safety Data: Analogous dihydrochloride salts, such as (2S)-2,5-diaminopentanamide dihydrochloride, lack comprehensive toxicological studies, suggesting caution in handling .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Methyl 4,5-diamino-2-methoxybenzoate dihydrochloride?

  • Methodology : The compound is typically synthesized via sequential functionalization of a benzoate precursor. Key steps include:

  • Amination : Reacting 4,5-dimethoxy-2-(methylsulfanyl)benzaldehyde with methylamine under basic conditions (e.g., NaH or K₂CO₃) to introduce amino groups .
  • Esterification : Conversion to the methyl ester using methanol and acid catalysis.
  • Hydrochloride salt formation : Treatment with HCl in solvents like dioxane or ethanol under reflux, followed by crystallization .
    • Critical parameters : Solvent choice (DMF or ethanol), reaction temperature (reflux conditions), and stoichiometric control of HCl for salt stabilization .

Q. How is the molecular structure of this compound characterized?

  • Methodology : Use a combination of:

  • 1H-NMR : Proton environments (e.g., aromatic protons, methoxy groups) are resolved in DMSO-d₆, with characteristic shifts for amino and hydrochloride groups (e.g., δ ~9.00 ppm for NH₂ in acidic media) .
  • Mass spectrometry (MS) : Confirm molecular weight (e.g., ESI-MS for [M+H]⁺ ion).
  • Elemental analysis : Validate C, H, N, Cl content to confirm stoichiometry .

Q. What solvents are optimal for dissolving this compound?

  • Methodology : Hydrochloride salts generally exhibit good solubility in polar aprotic solvents (e.g., DMSO, DMF) and water due to ionic interactions. However, stability tests should be performed to avoid decomposition in aqueous media at extreme pH levels .

Advanced Research Questions

Q. How can reaction yields be optimized during synthesis?

  • Methodology :

  • Catalyst screening : Test bases (e.g., NaH vs. K₂CO₃) to enhance amination efficiency .
  • Temperature control : Reflux conditions (~80–100°C) improve reaction kinetics but may require inert atmospheres to prevent oxidation of amino groups.
  • Workup protocols : Use column chromatography or recrystallization (ethanol/water) to isolate high-purity product .

Q. How should researchers address contradictions in spectral data during characterization?

  • Methodology :

  • Cross-validation : Compare NMR data with computational predictions (e.g., DFT calculations for chemical shifts) .
  • X-ray crystallography : Resolve ambiguities in molecular geometry, especially for regioselectivity in substitution patterns .
  • Tandem MS/MS : Confirm fragmentation patterns to rule out isomeric impurities .

Q. What impurities are commonly observed, and how are they controlled?

  • Methodology :

  • HPLC analysis : Use reference standards (e.g., EP impurities) to detect byproducts like 4-amino-5-chloro-2-methoxybenzoic acid or acetylated derivatives .
  • Process optimization : Adjust reaction time and reagent purity to minimize side reactions (e.g., over-acylation or de-esterification) .

Q. What mechanistic insights exist for the reactivity of this compound?

  • Methodology :

  • Substituent effects : The electron-donating methoxy and amino groups influence electrophilic substitution patterns. Kinetic studies (e.g., Hammett plots) can quantify these effects .
  • pH-dependent stability : Protonation of amino groups in acidic media enhances solubility but may alter reactivity in coupling reactions (e.g., amide bond formation) .

Q. How is the compound’s stability assessed under different storage conditions?

  • Methodology :

  • Accelerated stability testing : Expose samples to elevated temperatures (40–60°C) and humidity (75% RH) for 4–12 weeks. Monitor degradation via HPLC .
  • Light sensitivity : UV-vis spectroscopy to detect photolytic decomposition. Store in amber vials under inert gas (e.g., N₂) for long-term stability .

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